N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran core substituted at the 5-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a 2-(furan-2-yl)-2-(thiophen-2-yl)ethyl moiety.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S2/c20-25(21,14-5-6-16-13(11-14)7-9-23-16)19-12-15(17-3-1-8-22-17)18-4-2-10-24-18/h1-6,8,10-11,15,19H,7,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTODMHGLJFAEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis methods . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene derivatives. The furan and benzofuran moieties can be introduced through Vilsmeier conditions and other formylation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and other advanced techniques to enhance yield and efficiency. The use of catalysts such as potassium t-butoxide and reagents like α-thiocyanato ketones can facilitate the cyclization and formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohols and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the furan and thiophene rings, using reagents like halogens and organometallic compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has shown potential anticancer activity, particularly against human cancer cell lines such as HepG2, MCF7, and A549.
Organic Electronics: The compound’s thiophene and furan moieties make it suitable for use in organic semiconductors, OLEDs, and OFETs.
Materials Science: Its unique structure allows for applications in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with various molecular targets and pathways. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, leading to the inhibition of cancer cell proliferation and induction of apoptosis . The compound’s electronic properties also play a crucial role in its function in organic electronics and materials science.
Comparison with Similar Compounds
Core Modifications: Benzofuran vs. Benzoxazole
A closely related compound, N-[2-(2-Furyl)-2-hydroxy-2-(2-thienyl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (), replaces the dihydrobenzofuran core with a dihydrobenzoxazole ring. Key differences include:
- Benzoxazole vs. Benzofuran : The benzoxazole introduces a nitrogen and oxygen heteroatom, increasing polarity and hydrogen-bonding capacity compared to the benzofuran’s oxygen-only system.
- Hydroxyl Group : The additional hydroxyl group in the ethyl chain may enhance solubility but could reduce metabolic stability.
*Calculated based on structural data.
Sulfonamide Derivatives with Heterocyclic Moieties
5-Bromofuran-2-sulfonamides () and piperazinyl quinolones () highlight the role of sulfonamides and thiophene/furan groups in antimicrobial activity:
- Bromofuran Sulfonamides : Synthesized via chlorosulfonic acid-mediated reactions, these compounds exhibit substituent-dependent antimicrobial activity. The bromine atom may enhance electronegativity and membrane penetration .
- Thiophene-Modified Quinolones: Thiophene substituents in quinolones (e.g., Foroumadi et al., 2005–2006) improve bacterial DNA gyrase inhibition, suggesting the thiophene in the target compound could confer similar advantages .
Data Table: Key Analogues and Properties
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex heterocyclic compound that exhibits significant biological activity due to its unique structural features. This article provides an in-depth analysis of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound contains a furan ring, a thiophene ring, and a benzofuran sulfonamide moiety, which contribute to its stability and interaction with biological targets. The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, studies have shown that benzofuran derivatives can demonstrate significant activity against various bacterial strains and fungi. The presence of the benzofuran moiety is crucial for this activity, as it enhances the binding affinity to microbial targets .
Anticancer Properties
In vitro studies have demonstrated that derivatives of benzofuran compounds possess cytotoxic effects against several cancer cell lines. For example, some analogs showed IC50 values in the micromolar range against MCF-7 breast cancer cells, suggesting potential as anticancer agents . The compound's ability to inhibit cell proliferation may be attributed to its interaction with cellular pathways involved in cancer progression.
Case Study 1: Anticancer Activity
A study evaluating the biological activity of a related compound demonstrated that it exhibited selective cytotoxicity against SK-MEL-2 melanoma cells. The compound showed an IC50 value of 0.65 µM, indicating potent anticancer effects . Such findings highlight the potential for further development of this compound as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar benzofuran derivatives found that compounds displayed profound antimycobacterial activity against Mycobacterium tuberculosis with low toxicity towards mammalian cells. The most active compounds had MIC values around 3.12 µg/mL . This suggests that this compound may also possess similar antimicrobial capabilities.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| Furan Derivative | Furan ring only | Simpler structure | Moderate antimicrobial |
| Thiophene Derivative | Thiophene ring only | Simpler structure | Low anticancer activity |
| Benzofuran Derivative | Benzofuran core | Enhanced stability | High anticancer activity |
This comparison illustrates how the unique combination of furan and thiophene rings in this compound contributes to its enhanced biological activity.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., sulfonamide linkage at C5 of benzofuran) .
- IR spectroscopy : Identifies functional groups (e.g., S=O stretching at 1150–1300 cm⁻¹ for sulfonamide) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ~381.47 g/mol) and detects isotopic patterns .
How can reaction yields be optimized for large-scale synthesis?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but require careful removal to avoid residues .
- Catalytic systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may accelerate cross-coupling steps involving thiophene .
- Flow chemistry : Continuous reactors enhance reproducibility and reduce side reactions in multi-step syntheses .
How should researchers resolve contradictions between in vitro bioassay data and computational activity predictions?
Q. Advanced
- Validation assays : Use Surface Plasmon Resonance (SPR) to measure binding kinetics directly, reducing false positives from in silico models .
- Metabolic profiling : LC-MS/MS identifies metabolites that may deactivate the compound in vitro, explaining discrepancies .
- Crystallography : Co-crystallization with target proteins (e.g., carbonic anhydrase) validates docking poses and identifies key interactions .
What strategies are recommended for in silico modeling of this compound’s pharmacokinetics?
Q. Advanced
- Molecular docking : Use AutoDock Vina with flexible side chains to account for induced-fit binding in enzymes like CYP450 .
- ADMET prediction : SwissADME evaluates logP (~2.8) and BBB permeability, guiding prioritization of analogs with improved bioavailability .
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .
What are the implications of stereochemical outcomes in synthetic pathways?
Q. Advanced
- Chiral intermediates : Asymmetric synthesis (e.g., Sharpless epoxidation) may introduce stereocenters; monitor via chiral HPLC to avoid racemization .
- Bioactivity variance : Enantiomers (e.g., R vs. S configurations) show differential inhibition of COX-2 (IC₅₀ ±20%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
